molecular formula C23H25N3O2 B11377860 N-mesityl-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

N-mesityl-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B11377860
M. Wt: 375.5 g/mol
InChI Key: KQALATONCGBXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methylphenyl and trimethylphenyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIMETHYLPHENYL)-N-(4-METHYLPHENYL)PROPANAMIDE: Similar structure but lacks the pyridazine ring.

    4-METHYLPHENYL)-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE: Similar aromatic groups but different core structure.

Uniqueness

The uniqueness of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE lies in its combination of the pyridazine ring with the specific aromatic substituents. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-14-6-8-19(9-7-14)20-10-11-21(27)26(25-20)18(5)23(28)24-22-16(3)12-15(2)13-17(22)4/h6-13,18H,1-5H3,(H,24,28)

InChI Key

KQALATONCGBXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.